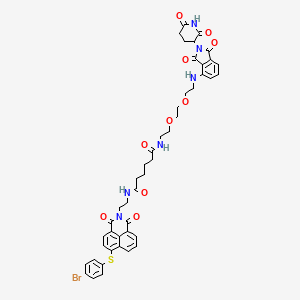
PROTAC Bcl2 degrader-1
Descripción general
Descripción
PROTAC Bcl2 degrader-1, also known as Compound C5, is a PROTAC (Proteolysis Targeting Chimera) based on the Cereblon ligand . It potently and selectively induces the degradation of Bcl-2 (IC50, 4.94 μM; DC50, 3.0 μM) and Mcl-1 (IC50, 11.81 μM) by introducing the E3 ligase cereblon (CRBN)-binding ligand pomalidomide to Mcl-1/Bcl-2 dual inhibitor Nap-1 .
Molecular Structure Analysis
The molecular formula of PROTAC Bcl2 degrader-1 is C45H45BrN6O10S . The exact molecular structure is not provided in the retrieved data.Physical And Chemical Properties Analysis
PROTAC Bcl2 degrader-1 is a solid substance . It has a molecular weight of 941.84 . It is soluble in DMSO at 25 mg/mL .Aplicaciones Científicas De Investigación
Structural Insights and Development
PROTACs, particularly those targeting Bcl-xL and Bcl-2, are crucial in cancer research due to their role in cell survival. Studies like that of Chung et al. (2020) have focused on the structural aspects of these molecules. They reported the first heterotetrameric structure of a VHL E3 ligase-recruiting Bcl-xL PROTAC degrader, emphasizing the neo-interactions critical for its design and efficacy (Chung et al., 2020).
Therapeutic Potential in Hematologic Malignancies
He et al. (2020) explored the application of PROTACs in treating hematologic malignancies. They highlighted the unique mechanism of action and the ability of PROTACs to target previously 'undruggable' proteins, showing promise for novel anticancer therapeutics (He et al., 2020).
Enhanced Potency and Selectivity
Zhang et al. (2020) developed PROTAC Bcl-XL degraders with improved potency and selectivity for cancer cells over human platelets, demonstrating the potential of PROTAC technology to achieve tissue selectivity. They converted a platelet-toxic BCL-XL/2 dual inhibitor into a more selective CRBN/VHL-based BCL-XL specific degrader (Zhang et al., 2020).
Overcoming Drug Resistance
Yan et al. (2022) highlighted the development of homobivalent, trivalent, and covalent PROTACs as emerging strategies to target protein degradation, offering advantages such as high selectivity and better therapeutic effects. These strategies can potentially overcome the limitations of traditional PROTACs, including drug resistance (Yan et al., 2022).
Targeted Protein Degradation in Cancer Therapy
Qi et al. (2021) discussed how PROTAC technology, through ubiquitination of target proteins, impacts tumor growth. They reviewed several classes of effective PROTAC degraders and their mechanisms, highlighting the encouraging results of oral PROTACs in clinical trials for prostate and breast cancer treatment (Qi et al., 2021).
PROTACs as Emerging Anticancer Therapeutics
Khan et al. (2020) provided an overview of how PROTACs can be utilized as anticancer therapeutics. They discussed chemical and bioinformatics approaches for PROTAC design and safety concerns, with a focus on developing tumor-specific/selective PROTACs (Khan et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N'-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]hexanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45BrN6O10S/c46-27-11-13-28(14-12-27)63-35-17-15-32-39-29(35)5-3-6-30(39)42(57)51(43(32)58)22-19-48-36(53)9-1-2-10-37(54)49-21-24-62-26-25-61-23-20-47-33-8-4-7-31-40(33)45(60)52(44(31)59)34-16-18-38(55)50-41(34)56/h3-8,11-15,17,34,47H,1-2,9-10,16,18-26H2,(H,48,53)(H,49,54)(H,50,55,56) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSLKFLLLNNOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H45BrN6O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC Bcl2 degrader-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




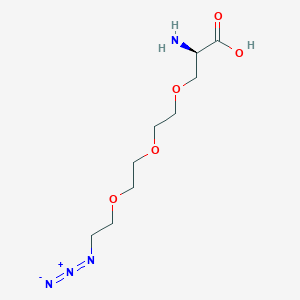
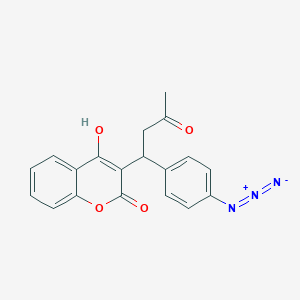

![(2S)-N-[4-[[3-Cyano-1-(2-methylpropyl)-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide](/img/structure/B605898.png)
![(2s)-N-[4-[3-Cyano-1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]indol-5-Yl]oxyphenyl]pyrrolidine-2-Carboxamide](/img/structure/B605899.png)

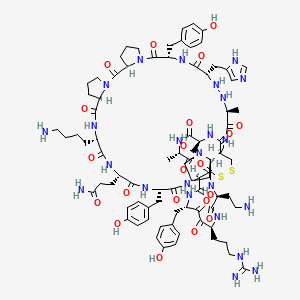
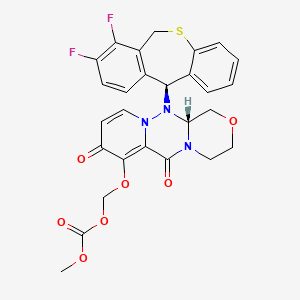
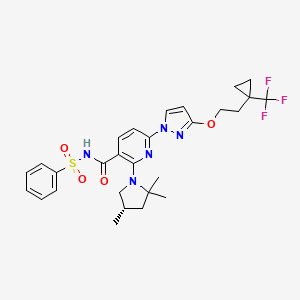
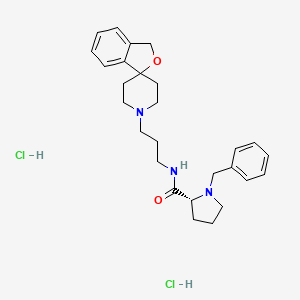
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605914.png)